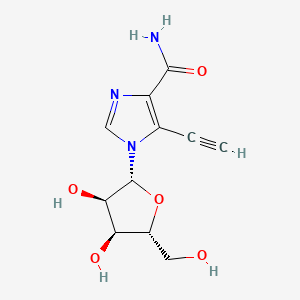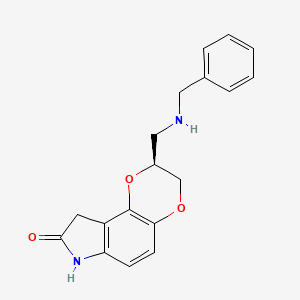
Aplindore
概要
説明
Aplindore, also known as DAB-452, is a pharmaceutical compound that acts as a partial agonist selective for the dopamine receptor D2. It has been developed primarily for the treatment of Parkinson’s disease and restless legs syndrome. The compound has garnered significant interest due to its potential to provide therapeutic benefits without the severe side effects associated with traditional dopamine replacement therapies .
準備方法
合成ルートと反応条件: アプリンドールの合成は、ベンジルアミン部分とジオキシノインドール骨格を含むコア構造の調製から始まる複数の手順を含みます。主要な手順には以下が含まれます。
- ベンジルアミン中間体の生成。
- ジオキシノインドール構造を形成するための環化。
- 必要な置換基を導入するためのインドール環の官能基化。
工業生産方法: アプリンドールの工業生産は、同様の合成ルートに従いますが、大規模製造向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の一貫性と純度を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類: アプリンドールは、以下を含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、インドール環上の官能基を変更できます。
置換: 置換反応は、ベンジルアミン部分に異なる置換基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、臭素または塩素のようなハロゲン化剤を伴います。
主要な生成物: これらの反応から形成される主要な生成物には、アプリンドールのさまざまな酸化、還元、および置換誘導体があり、それぞれ化学的および薬理学的な特性が異なります .
4. 科学研究への応用
化学: ドーパミン受容体相互作用を研究するためのモデル化合物として使用されます。
生物学: ドーパミンシグナル伝達経路への影響について調査されています。
医学: 主に、パーキンソン病とレストレスレッグ症候群の治療における治療の可能性について研究されています。前臨床および臨床試験で、運動機能の改善と症状の重症度の軽減を示しています。
科学的研究の応用
Chemistry: Used as a model compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine signaling pathways.
Medicine: Primarily researched for its therapeutic potential in treating Parkinson’s disease and restless legs syndrome. It has shown promise in improving motor function and reducing symptom severity in preclinical and clinical studies.
作用機序
アプリンドールは、ドーパミン受容体D2に選択的に結合して活性化することで効果を発揮します。この受容体は、運動、報酬、およびさまざまな神経精神機能の調節に関与しています。部分的アゴニストとして作用することにより、アプリンドールは、完全アゴニストに関連する過剰刺激を引き起こすことなく、ドーパミンシグナル伝達を調節できます。 この選択的な活性化は、ドーパミン過剰刺激に関連する副作用を最小限に抑えながら、パーキンソン病とレストレスレッグ症候群の運動症状を軽減するのに役立ちます .
類似化合物:
プラミペキソール: パーキンソン病の治療に使用される別のドーパミン受容体アゴニスト。
ロピニロール: 同様の用途を持つドーパミンアゴニスト。
ロチゴチン: 連続投与のための経皮パッチとして入手可能なドーパミンアゴニスト。
比較: アプリンドールは、ドーパミン受容体D2に対する高い親和性と選択性を特徴としており、これにより、潜在的に優れた安全性プロファイルで治療効果をもたらすことができます。 他のドーパミンアゴニストとは異なり、アプリンドールの部分的アゴニスト活性は、ドーパミン過剰刺激に関連するジスキネジアなどの副作用のリスクを軽減します .
類似化合物との比較
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Comparison: Aplindore is unique in its high affinity and selectivity for the dopamine receptor D2, which allows it to provide therapeutic benefits with a potentially better safety profile. Unlike some other dopamine agonists, this compound’s partial agonist activity reduces the risk of dyskinesia and other side effects associated with dopamine overstimulation .
特性
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIKHYBKVODAC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870185 | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189681-70-7 | |
| Record name | Aplindore [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aplindore | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APLINDORE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)
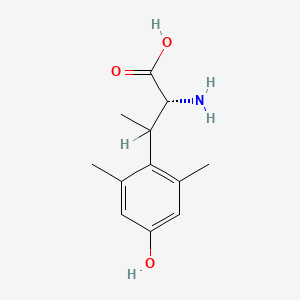
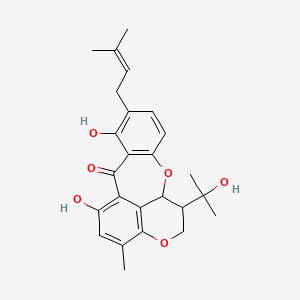
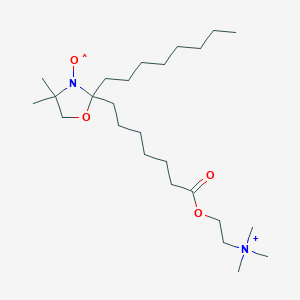
![2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde](/img/structure/B1215775.png)
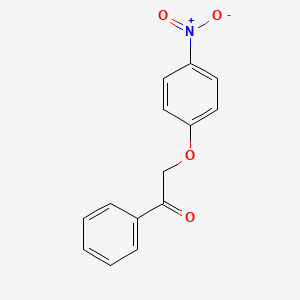
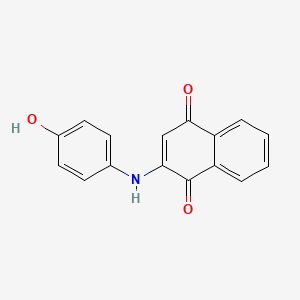
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-furo[2,3-b]pyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B1215780.png)
![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

